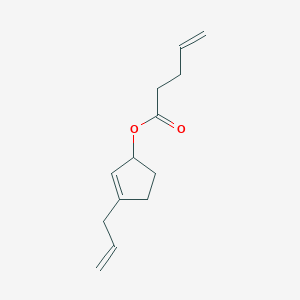
3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate is an organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with a prop-2-en-1-yl group and a pent-4-enoate ester group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate typically involves multiple steps, starting with the formation of the cyclopentene ring. One common method is through the cyclization of an appropriate diene precursor. The prop-2-en-1-yl group can be introduced via an allylation reaction, while the pent-4-enoate ester group is typically formed through esterification reactions involving pent-4-enoic acid and an alcohol derivative of the cyclopentene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bonds to single bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate exerts its effects depends on the specific reactions it undergoes. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The double bonds in the structure can also participate in addition reactions, leading to the formation of new products.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine: Similar structure but with an amine group instead of an ester.
Prop-2-en-1-yl cyclopent-1-ene-1-carboxylate: Similar structure but with a carboxylate group.
2-Cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Similar cyclopentene ring structure with different substituents.
Uniqueness
3-(Prop-2-en-1-yl)cyclopent-2-en-1-yl pent-4-enoate is unique due to its combination of a cyclopentene ring with both an allyl and a pent-4-enoate ester group
Properties
CAS No. |
645421-49-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3-prop-2-enylcyclopent-2-en-1-yl) pent-4-enoate |
InChI |
InChI=1S/C13H18O2/c1-3-5-7-13(14)15-12-9-8-11(10-12)6-4-2/h3-4,10,12H,1-2,5-9H2 |
InChI Key |
ALSWZOYUCWOLOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)OC1CCC(=C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
![1-[2-(4-Methoxyphenyl)-1-phenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B12608114.png)
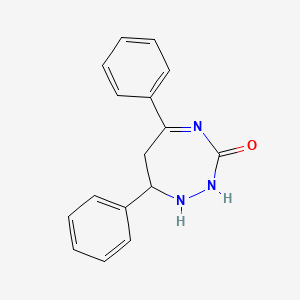
![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
![6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608128.png)
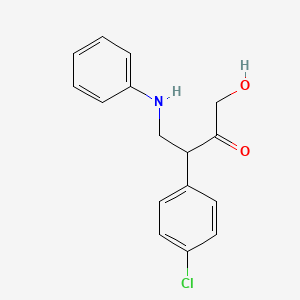
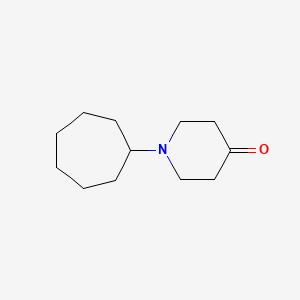
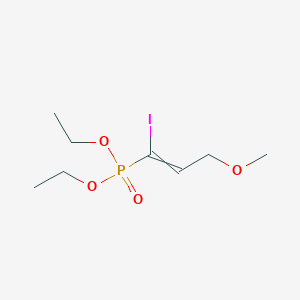


![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
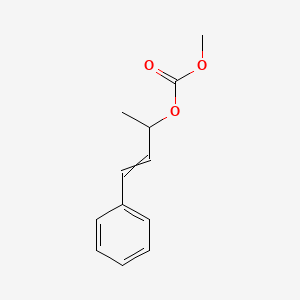
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
